molecular formula C11H12BrF2NO2 B7938949 tert-Butyl N-(2-bromo-4,6-difluoro-phenyl)carbamate

tert-Butyl N-(2-bromo-4,6-difluoro-phenyl)carbamate

Cat. No.: B7938949
M. Wt: 308.12 g/mol
InChI Key: RXMHLCZOGUHSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(2-bromo-4,6-difluoro-phenyl)carbamate is a halogenated aromatic carbamate derivative characterized by a tert-butyl carbamate group attached to a phenyl ring substituted with bromine at position 2 and fluorine atoms at positions 4 and 5. The bromine atom provides a reactive site for Suzuki or Buchwald-Hartwig couplings, while the electron-withdrawing fluorine substituents influence electronic distribution and stability .

Properties

IUPAC Name

tert-butyl N-(2-bromo-4,6-difluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-9-7(12)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMHLCZOGUHSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(2-bromo-4,6-difluoro-phenyl)carbamate typically involves the protection of the amine group of 2-bromo-4,6-difluoroaniline with a tert-butoxycarbonyl group. This can be achieved by reacting 2-bromo-4,6-difluoroaniline with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-bromo-4,6-difluoro-phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products formed are the substituted aniline derivatives, where the bromine atom is replaced by the nucleophile.

    Deprotection Reactions: The major product formed is the free amine, 2-bromo-4,6-difluoroaniline, after the removal of the tert-butoxycarbonyl group.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • Description : tert-Butyl N-(2-bromo-4,6-difluoro-phenyl)carbamate serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups enable various chemical reactions, including nucleophilic substitutions and coupling reactions.
  • Reaction Conditions : Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF), often in the presence of bases like sodium hydride or potassium carbonate to facilitate reactions.

Biological Research

Enzyme Inhibition Studies

  • Mechanism of Action : The compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological macromolecules, influencing enzyme activities critical in various metabolic pathways.
  • Target Enzymes : It has shown promise against cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Inhibiting these enzymes can have therapeutic implications in cancer treatment .

Antimicrobial Activity

  • Evaluation : In studies assessing antimicrobial properties, this compound demonstrated significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. This activity was comparable to standard antibiotics like ampicillin.

Pharmaceutical Applications

Drug Development

  • Case Studies : The compound has been utilized in the development of novel pharmaceuticals targeting specific diseases. For instance, its derivatives are being explored for their potential in treating conditions related to enzyme dysregulation .

Industrial Applications

Specialty Chemicals Production

  • Usage : Beyond research applications, this compound is also utilized in the production of specialty chemicals and materials within the chemical industry. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-(2-bromo-4,6-difluoro-phenyl)carbamate primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amine functionality from unwanted reactions, allowing selective transformations to occur on other parts of the molecule. Upon completion of the desired reactions, the tert-butoxycarbonyl group can be removed under acidic conditions to regenerate the free amine .

Comparison with Similar Compounds

Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives

Compound Name Substituents CAS Number Key Properties
tert-Butyl N-(2-bromo-4,6-difluoro-phenyl)carbamate 2-Br, 4,6-diF N/A High electrophilicity; suitable for cross-coupling
tert-Butyl N-(3-chloro-4-fluorophenyl)carbamate 3-Cl, 4-F N/A Meta-substituted Cl reduces steric hindrance; lower reactivity than Br analog
tert-Butyl N-(2,4,6-trimethylphenyl)carbamate 2,4,6-triMe N/A Electron-donating methyl groups increase steric bulk; reduced solubility
tert-Butyl N-[(3R,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate CF₃ on piperidine 1523530-57-5 Enhanced metabolic stability; chiral centers enable enantioselective synthesis
  • Electronic Effects : Bromine (Br) in the main compound exerts a stronger inductive electron-withdrawing effect compared to chlorine (Cl) in the 3-chloro-4-fluoro analog, enhancing electrophilicity at the ortho position . Fluorine atoms at 4,6-positions further polarize the aromatic ring, increasing susceptibility to nucleophilic substitution.
  • Steric Considerations: The 2-bromo substituent introduces steric bulk, which may hinder reactions requiring planar transition states. In contrast, the 2,4,6-trimethylphenyl derivative exhibits pronounced steric hindrance, limiting its utility in coupling reactions .

Spectroscopic Differentiation

1H NMR spectra of tert-butyl carbamates reveal distinct shifts based on substituents. For example:

  • In tert-Butyl N-(3-chloro-4-fluorophenyl)carbamate, the para-fluorine deshields adjacent protons, resulting in a downfield shift (~δ 7.2–7.5 ppm) .
  • The main compound’s 2-bromo-4,6-difluoro substitution pattern would likely show split peaks due to asymmetry, with bromine causing significant deshielding of ortho protons.

Research Findings and Methodological Insights

  • Crystallographic Analysis : Structural elucidation of related carbamates often employs SHELX programs (e.g., SHELXL for refinement), ensuring high precision in bond-length and angle measurements .
  • Thermal Stability : Bromine and fluorine substituents increase thermal stability compared to methylated analogs, as evidenced by differential scanning calorimetry (DSC) studies of related compounds .

Biological Activity

tert-Butyl N-(2-bromo-4,6-difluoro-phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and applications in scientific research and medicine.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

CxHyBrFzNO2\text{C}_x\text{H}_y\text{Br}\text{F}_z\text{N}\text{O}_2

This compound contains a tert-butyl group, a carbamate moiety, and two fluorine atoms along with a bromine atom on the phenyl ring. These substituents contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins through its carbamate group. The mechanism involves:

  • Covalent Bond Formation : The carbamate can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity.
  • Halogen Bonding : The presence of bromine and fluorine enhances the compound's ability to engage in halogen bonding, which can influence the conformation and function of target biomolecules.

Biological Activity

Research indicates that this compound exhibits various biological activities:

1. Enzyme Inhibition

The compound has been studied for its potential to inhibit various enzymes. Its carbamate structure is known to interact with serine hydrolases, making it a valuable tool in biochemical research related to enzyme function and regulation.

2. Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of halogen atoms may enhance their efficacy against bacterial strains .

3. Antiparasitic Activity

Although not directly tested on parasites, compounds structurally related to this compound have shown promise against Trypanosoma species, indicating potential applications in treating parasitic infections .

Case Studies

Several studies have explored the biological activity of related compounds:

StudyCompound TestedBiological ActivityFindings
Diaminothiazole SeriesAntiparasiticPotent against T.b. brucei; mechanism not solely enzyme inhibition
Various CarbamatesAntimicrobialEnhanced activity due to halogen substitution
New Carbamate DerivativesAntimicrobialPromising results against bacterial strains; structure-activity relationship established

Q & A

Q. Key Considerations :

  • Monitor reaction progress by TLC (Rf ~0.5 in 3:1 hexane/EtOAc).
  • Use inert atmosphere (N₂/Ar) to prevent Boc-group hydrolysis .

How should this compound be stored to ensure stability?

Q. Methodological Answer :

  • Storage Conditions : Store in airtight, light-resistant containers at 2–8°C (refrigerated) under inert gas (N₂/Ar).
  • Incompatibilities : Avoid exposure to strong acids/bases (risk of Boc-deprotection) and oxidizing agents (risk of bromine displacement).
  • Stability Monitoring : Periodically analyze purity via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products .

What analytical techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • Structural Confirmation :
    • NMR Spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns (δ -110 to -120 ppm for aromatic F).
    • Elemental Analysis : Verify C, H, N content (±0.3% theoretical).
  • Purity Assessment :
    • GC-MS or HPLC (retention time ~8–10 min under standard conditions).
    • Melting Point : Compare to literature values (if available) .

Advanced Research Questions

How can contradictory data on thermal stability be resolved?

Methodological Answer :
Contradictions may arise from varying experimental conditions. To resolve:

Thermogravimetric Analysis (TGA) : Perform under N₂ (heating rate 10°C/min) to determine decomposition onset temperature.

Differential Scanning Calorimetry (DSC) : Identify endothermic/exothermic events (e.g., melting, degradation).

Comparative Studies : Cross-reference with structurally analogous carbamates (e.g., tert-butyl N-(4-fluorophenyl)carbamate) to isolate substituent effects .

Q. Design of Experiments (DoE) Approach :

FactorRangeOptimal Value
Temperature0–50°C25°C
Boc₂O Equiv.1.0–2.01.5
CatalystNone/ZnCl₂/SnCl₄ZnCl₂

How does bromine/fluorine substitution influence electrophilic aromatic substitution (EAS)?

Q. Methodological Answer :

  • Electronic Effects : Fluorine is electron-withdrawing (-I), directing EAS to the meta position. Bromine (-I, +M) may compete, leading to mixed regioselectivity.
  • Steric Effects : Bromine’s bulk may hinder para-substitution.
  • Computational Analysis : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict reactive sites .

Case Study :
Compare EAS rates with tert-butyl N-(4-fluorophenyl)carbamate. Fluorine-free analogs show 20% faster nitration .

How to troubleshoot unexpected byproducts in Suzuki-Miyaura cross-coupling?

Methodological Answer :
Byproducts (e.g., debrominated species) may arise due to:

  • Catalyst Poisoning : Use Pd(OAc)₂/XPhos with rigorous degassing (freeze-pump-thaw cycles).
  • Base Sensitivity : Replace K₂CO₃ with Cs₂CO₃ to minimize Boc-deprotection.
  • Monitoring : Track reaction via ¹⁹F NMR (fluorine as a reporter for aromatic integrity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.